molecular formula C8H15NO2 B046831 Ethyl 2-amino-2-methylpent-4-enoate CAS No. 114968-87-5

Ethyl 2-amino-2-methylpent-4-enoate

Cat. No. B046831
M. Wt: 157.21 g/mol
InChI Key: ZLIUKIJCRAXHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-methylpent-4-enoate (EAMP) is a chemical compound used in scientific research for its unique properties and potential applications. EAMP is a derivative of the amino acid leucine and is structurally similar to the neurotransmitter GABA (gamma-aminobutyric acid). EAMP has been shown to have a range of biochemical and physiological effects, making it a promising compound for future research.

Mechanism Of Action

Ethyl 2-amino-2-methylpent-4-enoate is thought to act as a modulator of GABAergic neurotransmission, which plays a key role in the regulation of neuronal excitability. Ethyl 2-amino-2-methylpent-4-enoate has been shown to enhance the release of GABA from neurons and to increase the activity of GABA receptors. These effects may contribute to the anticonvulsant and neuroprotective properties of Ethyl 2-amino-2-methylpent-4-enoate.

Biochemical And Physiological Effects

Ethyl 2-amino-2-methylpent-4-enoate has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and the regulation of neurotransmitter release. Ethyl 2-amino-2-methylpent-4-enoate has been shown to enhance the release of GABA from neurons and to increase the activity of GABA receptors. These effects may contribute to the anticonvulsant and neuroprotective properties of Ethyl 2-amino-2-methylpent-4-enoate.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-amino-2-methylpent-4-enoate in laboratory experiments is its relatively low cost and ease of synthesis. Ethyl 2-amino-2-methylpent-4-enoate can also be easily modified to create new derivatives with potentially improved properties. However, one limitation of using Ethyl 2-amino-2-methylpent-4-enoate in laboratory experiments is its limited availability, as it is not widely used or commercially available.

Future Directions

There are many potential future directions for research on Ethyl 2-amino-2-methylpent-4-enoate and its derivatives. One area of interest is the development of new drugs based on Ethyl 2-amino-2-methylpent-4-enoate that could be used to treat neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the investigation of the potential role of Ethyl 2-amino-2-methylpent-4-enoate in the regulation of ion channels and the modulation of neuronal excitability. Further research is also needed to fully understand the biochemical and physiological effects of Ethyl 2-amino-2-methylpent-4-enoate and its derivatives.

Synthesis Methods

Ethyl 2-amino-2-methylpent-4-enoate can be synthesized using a variety of methods, including the reaction of ethyl 2-bromo-2-methylpent-4-enoate with ammonia or the reduction of ethyl 2-cyano-2-methylpent-4-enoate with hydrogen gas. The synthesis of Ethyl 2-amino-2-methylpent-4-enoate is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

Ethyl 2-amino-2-methylpent-4-enoate has been used in a variety of scientific research applications, including studies on the mechanisms of neurotransmitter release and the regulation of ion channels. Ethyl 2-amino-2-methylpent-4-enoate has also been investigated as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

ethyl 2-amino-2-methylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-6-8(3,9)7(10)11-5-2/h4H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIUKIJCRAXHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-methylpent-4-enoate

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